molecular formula C12H15NO4 B8652170 3-(2-Pyridyl)-1,3-propanediol diacetate

3-(2-Pyridyl)-1,3-propanediol diacetate

Cat. No. B8652170
M. Wt: 237.25 g/mol
InChI Key: UGXGFKYGAPFDBK-UHFFFAOYSA-N
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Patent
US06756360B1

Procedure details

A solution of 3-(2-pyridyl)-1,3-propanediol diacetate (1 mmole) in methanol-water (3:1) was treated with potassium carbonate (5 mmole) at 25° C. for 3 h. Evaporation and chromatography gave 3-(2-pyridyl)-1,3-propanediol as a solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[O:8]C(=O)C)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO.O>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:7]([OH:8])[CH2:6][CH2:5][OH:4] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C)(=O)OCCC(OC(C)=O)C1=NC=CC=C1
Name
Quantity
5 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation and chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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